Tubacin (Tubulin acetylation inducer), also known as N-[4-(hydroxyphenyl)-thiazol-2-yl]-4-phenylbutanamide, is a synthetic, cell-permeable, selective inhibitor of histone deacetylase 6 (HDAC6) [, ]. It functions as a valuable research tool in cell biology, particularly for investigating the roles of HDAC6 and α-tubulin acetylation in various cellular processes [].
Tubacin was identified through a multidimensional chemical genetic screen that assessed over 7,000 small molecules for their ability to inhibit HDACs. It belongs to the class of compounds known as histone deacetylase inhibitors, specifically targeting HDAC6, which is involved in the deacetylation of α-tubulin and other proteins, impacting cellular processes such as gene expression and protein degradation . The chemical structure of Tubacin is represented by the formula with a molecular weight of 721.86 g/mol .
The synthesis of Tubacin involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. While specific synthetic pathways are proprietary, the general approach includes:
The compound's synthesis aims to ensure cell permeability and selectivity towards HDAC6 while minimizing off-target effects .
Tubacin's molecular structure features a complex arrangement that facilitates its interaction with HDAC6. Key structural components include:
The three-dimensional conformation allows Tubacin to effectively compete with substrates for binding to HDAC6, leading to increased acetylation of α-tubulin .
Tubacin primarily participates in biochemical reactions that involve:
In vitro studies demonstrate that Tubacin significantly increases acetylation levels in treated cells, which correlates with enhanced apoptotic responses .
The mechanism by which Tubacin exerts its effects involves several key processes:
Research indicates that Tubacin enhances the efficacy of chemotherapeutic agents by targeting these pathways, making it a promising candidate for combination therapies .
The compound exhibits potent inhibitory activity against HDAC6 with an IC50 value of approximately 4 nM, indicating high selectivity over other histone deacetylases .
Tubacin has several notable applications in scientific research and potential therapeutic contexts:
Tubacin emerged from a pioneering multidimensional chemical genetic (MDCG) screen conducted by Stuart Schreiber's laboratory, which evaluated 7,392 small molecules for their ability to induce α-tubulin acetylation without affecting histone acetylation. This high-throughput approach used cytoblot assays in human A549 lung carcinoma cells to simultaneously monitor acetylation states of α-tubulin (HDAC6 substrate) and histone H3 (class I HDAC substrate). Tubacin was identified as a hit compound that selectively increased α-tubulin acetylation (EC₅₀ = 2.9 μM) while showing minimal effect on histone acetylation (EC₅₀ = 217 μM), indicating unprecedented selectivity for HDAC6 inhibition at the time of discovery [1] [2]. This screening strategy established a paradigm for targeting non-histone deacetylases using chemical probes to dissect biological pathways, distinguishing HDAC6's role in cytoskeletal regulation from epigenetic modulation [9].
The structural architecture of Tubacin features a critical hydroxamic acid zinc-binding group (ZBG) linked to a 1,3-dioxane scaffold that serves as a surface recognition motif. The hydroxamate moiety enables coordination with the catalytic zinc ion in HDAC6's active site, while the lipophilic cap domain engages with the unique surface topology of HDAC6's substrate tunnel. Optimization efforts revealed that replacing the hydroxamic acid group with a carboxylate (yielding Niltubacin) abolished both tubulin and histone deacetylase inhibitory activity, confirming the pharmacophoric necessity of the ZBG for HDAC6 targeting [1] [4]. Molecular docking studies later demonstrated that Tubacin's dioxane cap occupies a hydrophobic pocket formed by Pro501, Phe620, and Phe680 residues in HDAC6, explaining its preference for HDAC6 over class I HDACs with narrower substrate channels [3]. This structural insight facilitated subsequent development of second-generation inhibitors with improved selectivity profiles.
Table 1: Key Structural and Functional Properties of Tubacin
Property | Value/Characteristic | Biological Significance |
---|---|---|
Core Scaffold | 1,3-Dioxane | Surface recognition motif for HDAC6 hydrophobic pocket |
Zinc-Binding Group (ZBG) | Hydroxamic acid | Essential for catalytic domain interaction (EC₅₀: 2.9 μM) |
Structural Variant | Niltubacin (carboxylate) | Loss of HDAC6 inhibitory activity |
Primary Biochemical Effect | α-Tubulin hyperacetylation | Disrupts microtubule dynamics without depolymerization |
Despite its initial characterization as a selective agent, comprehensive enzymatic profiling revealed Tubacin exhibits moderate selectivity (~4-fold) for HDAC6 over HDAC1 and HDAC4. Biochemical assays demonstrated IC₅₀ values of 0.045 μM for HDAC6 versus 0.193 μM for HDAC1 [4] [7]. While this represented a significant advancement over pan-HDAC inhibitors like Vorinostat (SAHA), it highlighted limitations in absolute selectivity. Tubacin's inhibition profile across HDAC isoforms is summarized below:
Table 2: Selectivity Profiling of Tubacin Against Key HDAC Isoforms
HDAC Isoform | Class | Tubacin IC₅₀ (μM) | Selectivity Ratio (vs. HDAC6) |
---|---|---|---|
HDAC6 | IIb | 0.045 | 1 |
HDAC1 | I | 0.193 | ~4.3 |
HDAC4 | IIa | >1.0 | >22 |
HDAC8 | I | >1.0 | >22 |
Functional cellular assays corroborated this selectivity profile: Tubacin treatment robustly increased acetylated α-tubulin without elevating acetylated histone H3 or H4 levels, confirming preferential targeting of cytoplasmic HDAC6 over nuclear class I HDACs [1] [6]. However, off-target inhibition of HDAC8 at higher concentrations has been implicated in reported DNA damage responses (γH2AX accumulation) not observed with more selective inhibitors [4] [7].
Comparative studies with later-generation HDAC6 inhibitors reveal distinct pharmacological profiles attributable to structural differences:
Controversies in Functional Specificity: Studies report Tubacin stabilizes endothelial nitric oxide synthase (eNOS) mRNA and enhances NO production independently of HDAC6 inhibition, as siRNA-mediated HDAC6 knockdown fails to replicate this effect [6]. This highlights limitations in attributing Tubacin's cellular phenotypes solely to HDAC6 inhibition and underscores the compound's utility in revealing HDAC6-independent biological pathways.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7